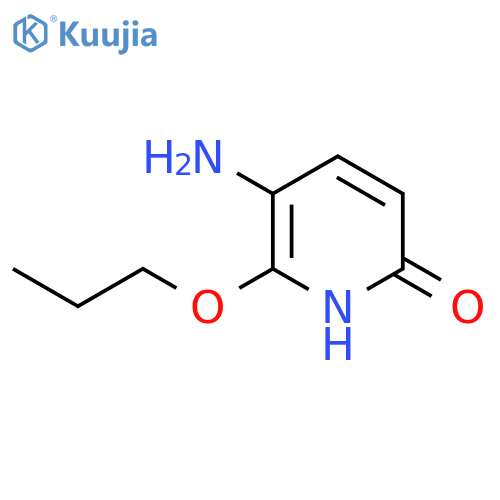Cas no 1094884-31-7 (5-amino-6-propoxypyridin-2-ol)

5-amino-6-propoxypyridin-2-ol structure
商品名:5-amino-6-propoxypyridin-2-ol
5-amino-6-propoxypyridin-2-ol 化学的及び物理的性質
名前と識別子
-
- 5-amino-6-propoxypyridin-2-ol
- 2(1H)-Pyridinone, 5-amino-6-propoxy-
- EN300-1294800
- 1094884-31-7
-
- インチ: 1S/C8H12N2O2/c1-2-5-12-8-6(9)3-4-7(11)10-8/h3-4H,2,5,9H2,1H3,(H,10,11)
- InChIKey: BOBIFTTZCTUDSX-UHFFFAOYSA-N
- ほほえんだ: C1(=O)NC(OCCC)=C(N)C=C1
計算された属性
- せいみつぶんしりょう: 168.089877630g/mol
- どういたいしつりょう: 168.089877630g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 243
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
じっけんとくせい
- 密度みつど: 1.17±0.1 g/cm3(Predicted)
- ふってん: 338.4±42.0 °C(Predicted)
- 酸性度係数(pKa): 10.03±0.10(Predicted)
5-amino-6-propoxypyridin-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1294800-1.0g |
5-amino-6-propoxypyridin-2-ol |
1094884-31-7 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1294800-5000mg |
5-amino-6-propoxypyridin-2-ol |
1094884-31-7 | 5000mg |
$2235.0 | 2023-09-30 | ||
| Enamine | EN300-1294800-500mg |
5-amino-6-propoxypyridin-2-ol |
1094884-31-7 | 500mg |
$739.0 | 2023-09-30 | ||
| Enamine | EN300-1294800-2500mg |
5-amino-6-propoxypyridin-2-ol |
1094884-31-7 | 2500mg |
$1509.0 | 2023-09-30 | ||
| Enamine | EN300-1294800-1000mg |
5-amino-6-propoxypyridin-2-ol |
1094884-31-7 | 1000mg |
$770.0 | 2023-09-30 | ||
| Enamine | EN300-1294800-250mg |
5-amino-6-propoxypyridin-2-ol |
1094884-31-7 | 250mg |
$708.0 | 2023-09-30 | ||
| Enamine | EN300-1294800-100mg |
5-amino-6-propoxypyridin-2-ol |
1094884-31-7 | 100mg |
$678.0 | 2023-09-30 | ||
| Enamine | EN300-1294800-50mg |
5-amino-6-propoxypyridin-2-ol |
1094884-31-7 | 50mg |
$647.0 | 2023-09-30 | ||
| Enamine | EN300-1294800-10000mg |
5-amino-6-propoxypyridin-2-ol |
1094884-31-7 | 10000mg |
$3315.0 | 2023-09-30 |
5-amino-6-propoxypyridin-2-ol 関連文献
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
1094884-31-7 (5-amino-6-propoxypyridin-2-ol) 関連製品
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 857369-11-0(2-Oxoethanethioamide)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
